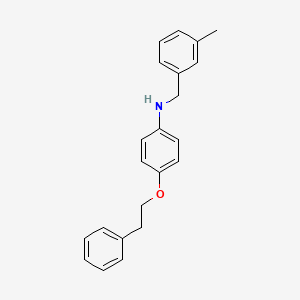

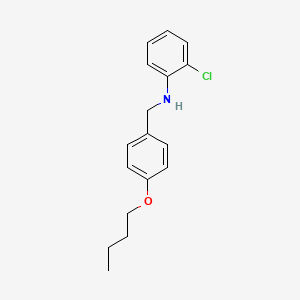

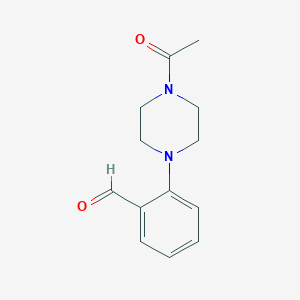

![molecular formula C14H10FN3O B1437391 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 929338-57-8](/img/structure/B1437391.png)

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Overview

Description

“3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline” is a chemical compound with the molecular formula C15H9FN2O3 . It is also known as “3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid” and has been used in the treatment of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mRNA decay .

Synthesis Analysis

The synthesis of this compound involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one embodiment, it was dissolved in dimethoxy ether .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring attached to a phenyl ring with a fluorine atom at the 2-position . The InChI code for this compound is 1S/C15H9FN2O3/c16-12-7-2-1-6-11 (12)14-17-13 (18-21-14)9-4-3-5-10 (8-9)15 (19)20/h1-8H, (H,19,20) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.25 . The compound should be stored in a dark place, in an inert atmosphere .Scientific Research Applications

Pharmaceutical Development

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline: has been identified as a compound with potential pharmaceutical applications. It is related to crystalline forms of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid , which have been studied for their use in treating diseases that are ameliorated by the modulation of premature translation termination or nonsense-mediated mRNA decay .

Biotechnology Research

In biotechnology, this compound could be used in the study of gene expression, particularly in understanding the mechanisms of mRNA decay. Its role in modulating translation termination is of interest for developing therapies for genetic disorders caused by nonsense mutations .

Agricultural Chemistry

While direct applications in agriculture are not well-documented, the compound’s potential in pharmaceuticals suggests it could be investigated for plant disease management, especially in diseases with a genetic basis or those affected by mRNA decay processes .

Material Science

The crystalline forms of related oxadiazole compounds may have unique physical properties that could be valuable in material science. They could be explored for creating new materials with specific optical or electrical properties .

Environmental Science

Compounds like 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline could be studied for their environmental impact, particularly in terms of biodegradability and toxicity. Understanding their interaction with biological systems is crucial for assessing environmental risks .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry, especially in chromatographic methods or mass spectrometry, to identify or quantify substances within a sample. Its distinct chemical structure could aid in the development of new analytical techniques .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The compound has been granted for use in the treatment of cystic fibrosis resulting from a nonsense (premature stop codon) mutation in the cystic fibrosis transmembrane conductance regulatory gene . This suggests potential future directions in the development of treatments for genetic disorders caused by premature stop codons.

properties

IUPAC Name |

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNQIBXXYJIDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

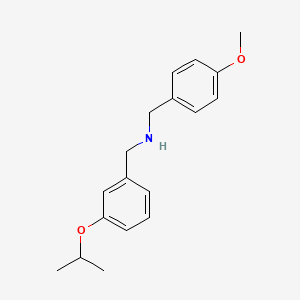

![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)

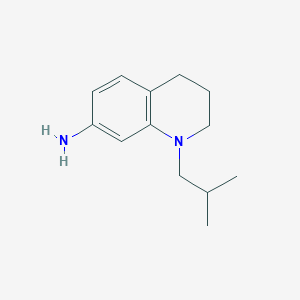

![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)

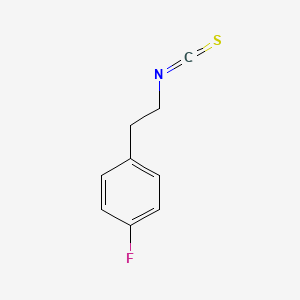

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)